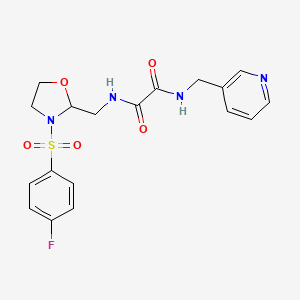

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O5S/c19-14-3-5-15(6-4-14)29(26,27)23-8-9-28-16(23)12-22-18(25)17(24)21-11-13-2-1-7-20-10-13/h1-7,10,16H,8-9,11-12H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEIWLQKWFJXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic organic compound that exhibits promising biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, which includes an oxazolidine ring, a pyridine moiety, and a sulfonyl group, suggests potential applications in targeting specific biological pathways relevant to various diseases.

The molecular formula of this compound is , with a molecular weight of approximately 367.42 g/mol. The presence of the fluorophenyl and pyridinyl groups indicates its potential utility in drug development, particularly for conditions like cancer and metabolic disorders.

Preliminary studies suggest that this compound may act as an enzyme inhibitor . The structural components are likely to interact with specific target proteins involved in disease pathways. Further biological assays are necessary to elucidate its exact mechanisms of action.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitor of enzymes involved in metabolic pathways. |

| Anticancer Properties | Preliminary data indicate activity against cancer cell lines, necessitating further investigation. |

| Antimicrobial Potential | Similar compounds have shown efficacy against various bacterial strains, suggesting possible antimicrobial properties. |

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have indicated that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives of oxazolidines have been shown to inhibit the growth of various cancer cell lines, including those resistant to standard therapies.

- Antimicrobial Studies : Research has demonstrated that oxazolidine derivatives can possess significant antimycobacterial activity against strains of Mycobacterium tuberculosis, with some compounds showing efficacy comparable to established treatments like linezolid .

- Mechanistic Studies : Interaction studies focusing on this compound are crucial for understanding its biological activity. These studies typically assess binding affinity to target proteins and downstream effects on cellular pathways.

Comparison with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Pyrimidin-4-Yl-Oxazolidin-2-One | Contains a pyrimidine instead of pyridine | Inhibitor of mutant IDH enzymes |

| 4-Fluoro-N-(Pyridin-4-Yl)-Benzamide | Lacks oxazolidine structure | Anti-cancer properties |

| 5-Fluoro-Pyrimidine Derivatives | Similar fluorinated aromatic systems | Antimetabolite activity |

The presence of both oxazolidine and oxalamide moieties in this compound distinguishes it from these compounds, potentially enhancing its selectivity and potency against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.